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molecular formula C13H9NO3S B8494068 4-Methoxy-1-nitrodibenzo[b,d]thiophene

4-Methoxy-1-nitrodibenzo[b,d]thiophene

Cat. No. B8494068
M. Wt: 259.28 g/mol
InChI Key: QJDUNZOFYNCOOY-UHFFFAOYSA-N
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Patent
US07732483B2

Procedure details

Solid pyridine hydrochloride (1 kg, 8.7 mol) was added to 4-methoxy-1-nitro-dibenzothiophene (iii)(35.44 g, 187 mmol) and the reaction mixed well before heating to 165° C. with continuous stirring. The mixture was maintained like this for 8 hrs, cooled, diluted with water (500 ml) and extracted into dichloromethane (3×200 ml). 3M sodium hydroxide solution was added to the organic extract until a dark solid precipitated from the solution. The filtrate was removed and the liquor acidified to pH1 using concentrated HCl. The resulting bright yellow solid that formed on acidification was then removed by filtration, washed with water and dried to give the title compound that was suitably pure to be used without any further purification. (35.44 g, 77%) m/z (LC-MS, ESP), RT=3.69 min, (M+H)=246.2, (M−H)=244.1
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
35.44 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.N1C=CC=CC=1.C[O:9][C:10]1[C:15]2[S:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[C:14]=2[C:13]([N+:23]([O-:25])=[O:24])=[CH:12][CH:11]=1>O>[N+:23]([C:13]1[C:14]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[S:16][C:15]=2[C:10]([OH:9])=[CH:11][CH:12]=1)([O-:25])=[O:24] |f:0.1|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Name
Quantity
35.44 g
Type
reactant
Smiles
COC1=CC=C(C2=C1SC1=C2C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixed well
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was maintained like this for 8 hrs
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (3×200 ml)
ADDITION
Type
ADDITION
Details
3M sodium hydroxide solution was added to the
EXTRACTION
Type
EXTRACTION
Details
organic extract until a dark solid
CUSTOM
Type
CUSTOM
Details
precipitated from the solution
CUSTOM
Type
CUSTOM
Details
The filtrate was removed
CUSTOM
Type
CUSTOM
Details
The resulting bright yellow solid that formed on acidification
CUSTOM
Type
CUSTOM
Details
was then removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=2SC3=C(C21)C=CC=C3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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